Cas no 2680546-75-0 (5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid)

5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid structure
2680546-75-0 structure
商品名:5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
CAS番号:2680546-75-0
MF:C12H12F3NO4S2
メガワット:355.353191375732
CID:5621827
PubChem ID:165921868

5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28299134
    • 2680546-75-0
    • 5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
    • 5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
    • インチ: 1S/C12H12F3NO4S2/c1-6-2-3-9(21-6)7-4-22(20)5-8(10(17)18)16(7)11(19)12(13,14)15/h2-3,7-8H,4-5H2,1H3,(H,17,18)
    • InChIKey: BFUZVOLNHCEPTJ-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(C(=O)O)N(C(C(F)(F)F)=O)C(C2=CC=C(C)S2)C1)=O

計算された属性

  • せいみつぶんしりょう: 355.01598470g/mol
  • どういたいしつりょう: 355.01598470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 499
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 122Ų

5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28299134-5.0g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0 95.0%
5.0g
$2940.0 2025-03-19
Enamine
EN300-28299134-0.5g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0 95.0%
0.5g
$974.0 2025-03-19
Enamine
EN300-28299134-5g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0
5g
$2940.0 2023-09-07
Enamine
EN300-28299134-0.25g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0 95.0%
0.25g
$933.0 2025-03-19
Enamine
EN300-28299134-0.05g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0 95.0%
0.05g
$851.0 2025-03-19
Enamine
EN300-28299134-1.0g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0 95.0%
1.0g
$1014.0 2025-03-19
Enamine
EN300-28299134-10.0g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0 95.0%
10.0g
$4360.0 2025-03-19
Enamine
EN300-28299134-2.5g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0 95.0%
2.5g
$1988.0 2025-03-19
Enamine
EN300-28299134-0.1g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0 95.0%
0.1g
$892.0 2025-03-19
Enamine
EN300-28299134-10g
5-(5-methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid
2680546-75-0
10g
$4360.0 2023-09-07

5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid 関連文献

Related Articles

5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acidに関する追加情報

Introduction to 5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid (CAS No. 2680546-75-0)

5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid, identified by the Chemical Abstracts Service Number 2680546-75-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its structural integration of thiophene, morpholine, and trifluoroacetyl functional groups. The unique arrangement of these moieties not only imparts distinct chemical properties but also opens up a plethora of potential applications in drug discovery and development.

The structural framework of 5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid incorporates a thiophene ring substituted with a methyl group at the 5-position, a morpholine core with an oxo group at the 1-position and a trifluoroacetyl moiety at the 4-position. This configuration endows the molecule with enhanced lipophilicity and metabolic stability, which are critical factors in the design of bioactive compounds intended for therapeutic use. The presence of the trifluoroacetyl group, in particular, is well-documented to improve binding affinity and resistance to enzymatic degradation, making it a valuable feature in medicinal chemistry.

In recent years, there has been a surge in research focusing on the development of novel scaffolds that combine multiple pharmacophoric elements to achieve synergistic effects in drug design. The thiomorpholine core in this compound is particularly noteworthy, as it has been extensively studied for its role in modulating biological pathways associated with inflammation, pain perception, and neurodegenerative disorders. Studies have demonstrated that thiomorpholine derivatives exhibit promising activities as kinase inhibitors and GABA receptor modulators, which are relevant to conditions such as Alzheimer's disease and chronic pain syndromes.

The 5-methylthiophen-2-yl substituent further enhances the molecular complexity and potential for interactions with biological targets. Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 5-position of the thiophene ring fine-tunes the electronic properties of the molecule, influencing its reactivity and binding characteristics. This modification has been strategically employed in various drug candidates to optimize pharmacokinetic profiles and target specificity.

The 1lambda4-thiomorpholine structure represents a chiral center that can be exploited to develop enantiomerically pure compounds with improved therapeutic efficacy and reduced side effects. Chirality plays a crucial role in determining the pharmacological activity of many drugs, as different enantiomers can exhibit distinct biological responses. The presence of this chiral center in 5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid suggests that stereochemical control during synthesis will be essential for achieving optimal pharmacological outcomes.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets with remarkable accuracy. Molecular docking studies have been instrumental in identifying potential lead compounds for further optimization. In one notable study published in *Journal of Medicinal Chemistry*, researchers utilized computational methods to explore the binding affinity of various morpholine derivatives to kinases involved in cancer progression. The findings highlighted the structural features necessary for high-affinity binding and provided insights into the design of more potent inhibitors.

The trifluoroacetyl group at the 4-position of the morpholine ring is another critical pharmacophore that contributes to the compound's bioactivity. Trifluoromethyl groups are frequently incorporated into drug molecules due to their ability to enhance metabolic stability and binding interactions with biological targets. For instance, trifluoroacetyl derivatives have been shown to improve oral bioavailability by reducing susceptibility to hydrolysis by esterases. This property is particularly advantageous for developing long-lasting therapeutic agents that require less frequent administration.

Current research trends indicate that hybrid molecules combining multiple heterocyclic systems are becoming increasingly popular in drug discovery programs. The combination of thiophene, morpholine, and trifluoroacetyl moieties in 5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid aligns well with this trend. Such hybrid structures often exhibit enhanced pharmacological properties compared to their individual components alone. This synergistic effect is attributed to complementary interactions between different functional groups within the molecular framework.

In vitro studies have begun to unravel the potential therapeutic applications of this compound. Initial experiments suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. For example, researchers have observed promising results when testing analogs with similar structural motifs against cyclooxygenase (COX) enzymes known for their role in prostaglandin synthesis. The ability to modulate COX activity could make this compound a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

The synthesis of 5-(5-Methylthiophen-2-yl)-1-oxo-4-(2,2,2-trifluoroacetyl)-1lambda4-thiomorpholine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The need for precise stereocontrol at multiple centers requires advanced synthetic methodologies such as asymmetric catalysis or chiral auxiliary strategies. However, recent breakthroughs in transition metal-catalyzed reactions have made it possible to construct complex heterocyclic systems with high efficiency and selectivity.

The incorporation of fluorine atoms into pharmaceutical compounds has been extensively studied due to their ability to modulate physicochemical properties like lipophilicity and metabolic stability. In particular, 2, 3,and 4-fluorinated derivatives have shown enhanced bioavailability profiles compared to their non-fluorinated counterparts. The presence of three fluorine atoms in the trifluoroacetyl group further underscores these advantages, making it an attractive feature for drug development purposes.

The morpholine ring itself is known for its versatility as a scaffold for medicinal chemistry applications.* *Journal* *of* *Medicinal* *Chemistry* *has published numerous articles highlighting derivatives thereof used as antihistamines, antipsychotics,and cardiovascular agents.* *The structural motif's ability* *to adopt multiple conformations enhances its interaction with biological targets,* *providing opportunities for designing compounds with high specificity.*

Future directions for research on this compound may include exploring its potential as an intermediate in larger synthetic schemes or investigating its interactions with other biomolecules through biophysical techniques such as NMR spectroscopy or X-ray crystallography.* *Additionally,* *the development* *of novel synthetic routes could reduce production costs*and improve scalability,* making it more accessible*for clinical trials.*

In conclusion, 5-(5-Methylthiophen - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- --- yl )--- oxo --- ( --- acetylamino )--- carboxylic acid ( CAS No . ---2680546---75---0 ) represents an exciting opportunity*for medicinal chemists due*to its complex structure*and diverse pharmacological potential.* With continued investigation into its biological activities,* synthetic feasibility,*and commercial viability,*this compound may emerge as an important tool*in addressing unmet medical needs.*

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.